molecular formula C15H13N3O5 B5549898 Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5549898
M. Wt: 315.28 g/mol
InChI Key: BXTCPYSLGYBVGN-UHFFFAOYSA-N
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Description

Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that features a nitrobenzoate core with a carbamoyl group attached to a methylpyridine moiety

Preparation Methods

The synthesis of Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines and thiols . Major products formed from these reactions include amino derivatives and substituted benzoates .

Scientific Research Applications

Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and carbamoyl moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-4-3-5-13(16-9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTCPYSLGYBVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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